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molecular formula C13H13F3O2 B8429712 4-(3-Trifluoromethylphenoxy)cyclohexanone

4-(3-Trifluoromethylphenoxy)cyclohexanone

Cat. No. B8429712
M. Wt: 258.24 g/mol
InChI Key: JNPHGNOYYINISI-UHFFFAOYSA-N
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Patent
US05712281

Procedure details

This compound was prepared in a manner analogous to that of Step D of Example 2, using 7.6 grams (0.025 mole) of 8-(3-trifluoromethylphenoxy)-1,4-dioxaspiro[4.5]decane and 25 mL of water in 50 mL of acetic acid, yielding 4-(3-trifluoromethylphenoxy)cyclohexanone.
Name
8-(3-trifluoromethylphenoxy)-1,4-dioxaspiro[4.5]decane
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])([F:20])[C:3]1[CH:4]=[C:5]([CH:17]=[CH:18][CH:19]=1)[O:6][CH:7]1[CH2:16][CH2:15][C:10]2(OCC[O:11]2)[CH2:9][CH2:8]1.O>C(O)(=O)C>[F:1][C:2]([F:20])([F:21])[C:3]1[CH:4]=[C:5]([CH:17]=[CH:18][CH:19]=1)[O:6][CH:7]1[CH2:16][CH2:15][C:10](=[O:11])[CH2:9][CH2:8]1

Inputs

Step One
Name
8-(3-trifluoromethylphenoxy)-1,4-dioxaspiro[4.5]decane
Quantity
7.6 g
Type
reactant
Smiles
FC(C=1C=C(OC2CCC3(OCCO3)CC2)C=CC1)(F)F
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared in a manner analogous to that of Step D of Example 2

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(OC2CCC(CC2)=O)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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